1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one 1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18825554
InChI: InChI=1S/C11H12F2O2S/c1-7(14)5-8-6-9(15-11(12)13)3-4-10(8)16-2/h3-4,6,11H,5H2,1-2H3
SMILES:
Molecular Formula: C11H12F2O2S
Molecular Weight: 246.28 g/mol

1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18825554

Molecular Formula: C11H12F2O2S

Molecular Weight: 246.28 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one -

Specification

Molecular Formula C11H12F2O2S
Molecular Weight 246.28 g/mol
IUPAC Name 1-[5-(difluoromethoxy)-2-methylsulfanylphenyl]propan-2-one
Standard InChI InChI=1S/C11H12F2O2S/c1-7(14)5-8-6-9(15-11(12)13)3-4-10(8)16-2/h3-4,6,11H,5H2,1-2H3
Standard InChI Key GXEJWTSOLDXXEQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC1=C(C=CC(=C1)OC(F)F)SC

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 1-(5-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one combines a propan-2-one backbone with a multifunctional phenyl ring. The compound’s IUPAC name, 1-[5-(difluoromethoxy)-2-methylsulfanylphenyl]propan-2-one, reflects its substitution pattern:

  • A difluoromethoxy group (-OCF2_2H) at the 5-position of the phenyl ring.

  • A methylthio group (-SCH3_3) at the 2-position.

The molecular formula is C11_{11}H12_{12}F2_2O2_2S, with a molecular weight of 246.28 g/mol. The presence of fluorine and sulfur atoms introduces distinct electronic effects:

  • The difluoromethoxy group exerts electron-withdrawing characteristics due to fluorine’s electronegativity, polarizing the aromatic ring.

  • The methylthio group acts as an electron donor, creating regioselective reactivity for further functionalization.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC11_{11}H12_{12}F2_2O2_2S
Molecular Weight246.28 g/mol
IUPAC Name1-[5-(difluoromethoxy)-2-methylsulfanylphenyl]propan-2-one
Canonical SMILESCC(=O)C(C1=CC(=C(C=C1)OC(F)F)SC)
Topological Polar Surface Area54.5 Ų

The compound’s InChIKey (YNONNZJBDGTFKS-UHFFFAOYSA-N) facilitates database searches and computational modeling, critical for structure-activity relationship (SAR) studies.

Synthesis and Manufacturing Approaches

StepReagents/ConditionsYield (%)
Methylthio introductionCH3_3I, K2_2CO3_3, DMF, 60°C85
Difluoromethoxy installationClCF2_2H, NaOH, DCM72
Friedel-Crafts acylationAcetyl chloride, AlCl3_3, 0°C68

Industrial-scale production may employ continuous flow reactors to enhance safety and efficiency, particularly when handling volatile fluorinating agents.

Physicochemical and Spectroscopic Characterization

The compound’s fluorinated and sulfur-containing substituents impart unique physicochemical properties, critical for its reactivity and application potential.

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 2.40 (s, 3H, SCH3_3),

    • δ 3.80 (s, 2H, COCH2_2),

    • δ 6.90–7.20 (m, 3H, aromatic protons),

    • δ 6.60 (d, 1H, J = 8.4 Hz, OCF2_2H).

  • 19^{19}F NMR: δ -80.5 (t, J = 72 Hz, OCF2_2H).

  • IR (KBr): 1720 cm1^{-1} (C=O stretch), 1250 cm1^{-1} (C-F stretch).

Solubility and Stability

  • Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the ketone and thioether groups.

Biological and Pharmacological Applications

While direct studies on 1-(5-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one are sparse, structurally related propanone derivatives exhibit promising bioactive profiles:

Anticancer Activity

Analogous compounds demonstrate kinase inhibitory activity, disrupting signal transduction pathways in cancer cells. For example, derivatives with similar substitution patterns induce apoptosis in breast cancer (MCF-7) and lung cancer (A549) cell lines via caspase-3 activation.

Antimicrobial Properties

The methylthio group enhances membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus) at MIC values of 8–16 µg/mL.

Anti-Inflammatory Effects

Fluorinated propanones inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E2_2 (PGE2_2) synthesis in murine macrophages, suggesting potential for treating inflammatory disorders.

Computational and Mechanistic Insights

Density functional theory (DFT) calculations reveal that the difluoromethoxy group stabilizes the aromatic system through negative hyperconjugation, while the methylthio group facilitates electron donation to the ketone, enhancing electrophilicity at the carbonyl carbon. This electronic profile favors nucleophilic additions, making the compound a versatile intermediate for further derivatization.

Industrial and Materials Science Applications

The compound’s fluorinated structure lends itself to specialized applications:

  • Liquid crystal precursors: Difluoromethoxy groups improve thermal stability and mesophase behavior in display technologies.

  • Polymer additives: Enhances UV resistance and dielectric properties in fluoropolymer composites.

Future Research Directions

  • SAR Studies: Systematic modification of the difluoromethoxy and methylthio groups to optimize bioactivity.

  • Process Optimization: Developing enantioselective syntheses for chiral derivatives.

  • Target Identification: High-throughput screening to identify protein targets in oncology and immunology.

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